molecular formula C19H21N3O3 B2378579 1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-bis(4-methoxyphenyl)urea CAS No. 898443-88-4

1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-bis(4-methoxyphenyl)urea

Cat. No.: B2378579
CAS No.: 898443-88-4
M. Wt: 339.395
InChI Key: WHTNDTZVMPGNMK-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-bis(4-methoxyphenyl)urea is a synthetic compound belonging to the class of N-phenyl-N’-urea derivatives. This compound has garnered attention in scientific research due to its potential biological properties and implications in various fields of research and industry.

Preparation Methods

The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-bis(4-methoxyphenyl)urea typically involves the reaction of 3,4-dihydro-2H-pyrrole with 4-methoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-bis(4-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, using reagents such as halogens or alkylating agents.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been evaluated for its biological activity, including anti-tumor properties, in various cell lines.

    Medicine: Research has explored its potential therapeutic applications, particularly in cancer treatment.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-bis(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, or other cellular responses .

Comparison with Similar Compounds

1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-bis(4-methoxyphenyl)urea can be compared with other similar compounds, such as:

    1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)urea: This compound has similar structural features but differs in the substitution pattern on the phenyl ring, which can affect its biological activity and chemical properties.

    1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)urea:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-bis(4-methoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-24-16-9-5-14(6-10-16)21-19(23)22(18-4-3-13-20-18)15-7-11-17(25-2)12-8-15/h5-12H,3-4,13H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTNDTZVMPGNMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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